molecular formula C14H27NO4 B1383741 tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate CAS No. 2060006-08-6

tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate

Cat. No. B1383741
CAS RN: 2060006-08-6
M. Wt: 273.37 g/mol
InChI Key: AJMOYBQGELDHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate is a compound with the molecular formula C14H27NO4 and a molecular weight of 273.37 g/mol . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate consists of a tert-butyl group, a carbamate group, and a cyclohexyl group with two hydroxyl groups attached to a propane chain .


Physical And Chemical Properties Analysis

Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate has a molecular weight of 273.37 g/mol . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available literature.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound’s derivatives are used as standards and reagents in chromatographic techniques like HPLC and LC-MS . These methods are essential for the qualitative and quantitative analysis of complex biological samples.

Chemical Synthesis

As a building block in chemical synthesis, this compound is used to create a variety of chemical entities . Its reactive functional groups make it a versatile precursor for synthesizing complex molecules for pharmaceuticals and agrochemicals.

properties

IUPAC Name

tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h10-12,16-17H,4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMOYBQGELDHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
Reactant of Route 6
tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate

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